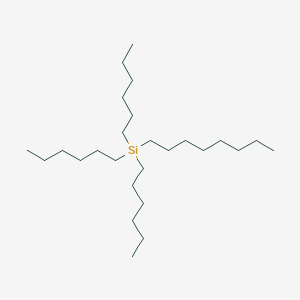
Trihexyl(octyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexyl(octyl)silane is an organosilicon compound with the molecular formula C18H40Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
The synthesis of trihexyl(octyl)silane typically involves the reaction of hexyl and octyl groups with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
Trihexyl(octyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trihexyl(octyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a hydrophobic coating agent for various surfaces, providing water-repellent properties.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable, hydrophobic coatings.
Industry: It is used in the production of hydrophobic coatings for textiles, glass, and other materials to improve their durability and resistance to water.
Mechanism of Action
The mechanism of action of trihexyl(octyl)silane involves the formation of a hydrophobic layer on the surface of materials. The silicon atom in the compound forms strong bonds with the surface, while the hexyl and octyl groups provide hydrophobic properties. This results in a stable, water-repellent coating that enhances the material’s resistance to moisture and other environmental factors.
Comparison with Similar Compounds
Trihexyl(octyl)silane can be compared with other similar compounds, such as:
Triethoxy(octyl)silane: This compound has ethoxy groups instead of hexyl groups, providing different reactivity and properties.
Trimethoxy(octyl)silane: Similar to triethoxy(octyl)silane, but with methoxy groups, leading to different chemical behavior.
Hexadecyltrimethoxysilane: This compound has a longer alkyl chain, resulting in enhanced hydrophobic properties.
This compound is unique due to its specific combination of hexyl and octyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
144533-06-2 |
|---|---|
Molecular Formula |
C26H56Si |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
trihexyl(octyl)silane |
InChI |
InChI=1S/C26H56Si/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4/h5-26H2,1-4H3 |
InChI Key |
TWAAZJOYGAAIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


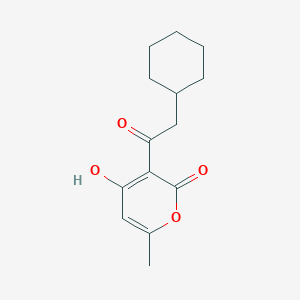
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
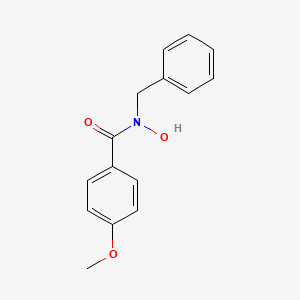

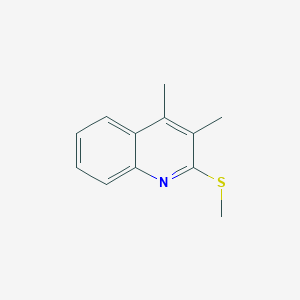
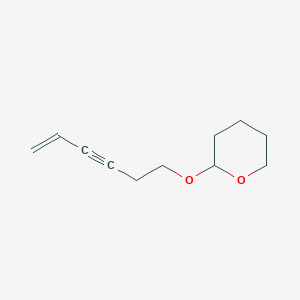
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
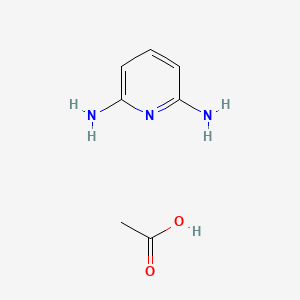
![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
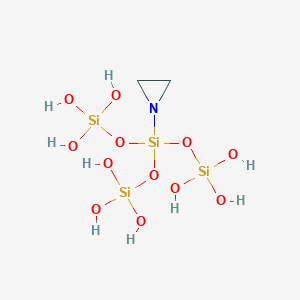
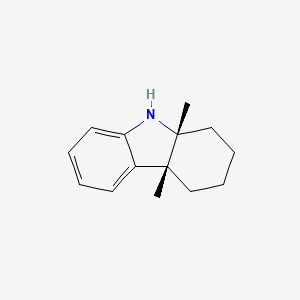

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

